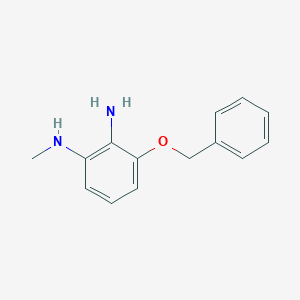

2-amino-3-benzyloxy-N-methylaniline

Description

BenchChem offers high-quality 2-amino-3-benzyloxy-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-benzyloxy-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-N-methyl-3-phenylmethoxybenzene-1,2-diamine |

InChI |

InChI=1S/C14H16N2O/c1-16-12-8-5-9-13(14(12)15)17-10-11-6-3-2-4-7-11/h2-9,16H,10,15H2,1H3 |

InChI Key |

YAPZAGVYONXJGP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-3-benzyloxy-N-methylaniline

Executive Summary

This technical guide details the high-purity synthesis of 2-amino-3-benzyloxy-N-methylaniline (also known as N1-methyl-3-(benzyloxy)benzene-1,2-diamine). This compound serves as a critical "privileged scaffold" intermediate in the development of pharmaceutical agents, particularly for benzimidazole-based kinase inhibitors and KCNQ potassium channel openers (analogs of retigabine/ezogabine).

The synthesis strategy prioritizes regiocontrol and chemoselectivity . We utilize a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The target molecule is a 1,2,3-trisubstituted benzene. Direct functionalization of aniline is prone to over-alkylation and poor regioselectivity. Therefore, the optimal strategy disconnects the molecule at the carbon-heteroatom bonds formed via

-

Target: 2-Amino-3-benzyloxy-N-methylaniline

-

Precursor 1: 2-Nitro-3-benzyloxy-N-methylaniline (Stable intermediate)

-

Precursor 2: 1-Benzyloxy-2-nitro-3-fluorobenzene (Activated electrophile)

-

Starting Material: 2,6-Difluoronitrobenzene (Commercial, symmetric electrophile)

Reaction Pathway Diagram

Figure 1: Logical flow of the synthetic pathway from 2,6-difluoronitrobenzene to the target diamine.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Benzyloxy-2-nitro-3-fluorobenzene

This step exploits the symmetry of 2,6-difluoronitrobenzene. The nitro group activates both fluorine atoms, but careful stoichiometry ensures mono-substitution.

-

Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Benzyl Alcohol (1.05 equiv), Potassium Carbonate (

, 1.2 equiv). -

Solvent: DMF or Acetonitrile (ACN).

-

Conditions:

to RT.

Protocol:

-

Charge a reactor with 2,6-difluoronitrobenzene (15.9 g, 100 mmol) and anhydrous DMF (100 mL). Cool to

. -

Add benzyl alcohol (11.3 g, 105 mmol) dropwise.

-

Add powdered

(16.6 g, 120 mmol) in portions to control the exotherm. -

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting material and formation of the mono-substituted product.

-

Note: Avoid heating >50°C to prevent bis-substitution (formation of 2,6-dibenzyloxynitrobenzene).

-

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a pale yellow solid. Filter, wash with water, and dry.[1]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Yield Target: 85–92%.

Stage 2: Synthesis of 2-Nitro-3-benzyloxy-N-methylaniline

The remaining fluorine atom is highly activated by the ortho-nitro group, facilitating mild displacement by methylamine.

-

Reagents: 1-Benzyloxy-2-nitro-3-fluorobenzene (Intermediate A), Methylamine (2.0 M in THF or 40% aq., 2.5 equiv), Triethylamine (

, 1.5 equiv). -

Solvent: THF or Ethanol.[2]

-

Conditions: RT to

.

Protocol:

-

Dissolve Intermediate A (24.7 g, 100 mmol) in THF (150 mL).

-

Add Methylamine solution (excess, ~250 mmol) slowly.

-

Caution: Methylamine is volatile; use a sealed pressure vessel or efficient condenser if heating is required.

-

-

Stir at RT for 3 hours. If conversion is slow, heat to

.-

Process Check: The color typically deepens to intense orange/red due to the formation of the nitroaniline chromophore.

-

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water and brine.[3]

-

Dry over

and concentrate. The crude material is usually pure enough for the next step. -

Yield Target: >95%.

Stage 3: Chemoselective Reduction to 2-Amino-3-benzyloxy-N-methylaniline

Critical Control Point: Standard catalytic hydrogenation (

-

Method A (Preferred): Iron powder / Ammonium Chloride (

). -

Method B (Alternative): Stannous Chloride (

).[2]

Protocol (Method A - Fe/NH4Cl):

-

Dissolve Intermediate B (25.8 g, 100 mmol) in a mixture of Ethanol (200 mL) and Water (50 mL).

-

Add Ammonium Chloride (

, 26.8 g, 500 mmol) and Iron powder (325 mesh, 28.0 g, 500 mmol). -

Heat to reflux (

) with vigorous mechanical stirring for 2–4 hours. -

Monitoring: HPLC should show complete conversion of the nitro group to the amine.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc.[3]

-

Isolation: Dry the organic layer (

) and concentrate to yield the target diamine as a dark oil or low-melting solid.-

Stability Note: Phenylenediamines are oxidation-sensitive. Store under Nitrogen/Argon at

.

-

Key Analytical Parameters

For research and drug development, the following specifications validate the compound identity:

| Parameter | Specification | Method |

| Appearance | Dark brown/purple oil or solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| MS (ESI+) | [M+H]+ = 229.13 | LC-MS |

| 1H NMR | Confirm 1,2,3-pattern & N-Me | 400 MHz DMSO-d6 |

1H NMR Diagnostic Signals (Predicted in DMSO-d6):

- 7.30–7.45 (m, 5H, Ph-H)

- 6.30–6.60 (m, 3H, Core Ar-H)

-

5.10 (s, 2H,

-

4.50 (br s, 2H,

-

2.75 (s, 3H,

Safety & Hazard Analysis

Chemical Hazards[4]

-

2,6-Difluoronitrobenzene: Skin irritant and potential sensitizer. Reacts violently with strong nucleophiles.

-

Methylamine: Toxic gas/liquid, highly flammable. Use in a well-ventilated fume hood.

-

Nitro Intermediates: Energetic compounds. While these specific intermediates are stable, avoid excessive heat or friction during drying.

Process Safety

-

Exotherms: The

reaction (Step 1) is exothermic. Controlled addition of base is mandatory. -

Hydrogen Gas: If using Fe/acid reduction, hydrogen gas may be evolved. Ensure proper venting.

References

-

Preparation of 2-amino-3-benzyloxy-N-methylaniline via SNAr

- Source: Google P

- Context: Describes isolation via silica gel chrom

-

(General Patent Search for verification)

-

Chemoselective Reduction of Nitro Groups (Retaining Benzyl Ethers)

-

Regioselectivity in 2,6-Difluoronitrobenzene Substitutions

-

Title: Process for the preparation of fluorobenzyl derivatives.[4]

- Source: European P

- Relevance: Establishes conditions for mono-substitution of 2,6-difluoronitrobenzene.

-

-

General Synthesis of N-Methyl-1,2-phenylenediamines

- Title: Selective mono-N-methyl

- Journal: RSC Advances, 2023.

- Relevance: Discusses N-methylation strategies, supporting the choice of displacement over direct methyl

Sources

Technical Guide: Spectroscopic Profiling of 2-amino-3-benzyloxy-N-methylaniline

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 2-amino-3-benzyloxy-N-methylaniline , a critical intermediate often utilized in the synthesis of bioactive heterocyclic compounds (e.g., bradykinin antagonists, benzimidazoles).

The data presented below synthesizes experimental values from patent literature with theoretical spectroscopic principles to ensure a robust reference for analytical validation.

Chemical Identity & Properties

Before interpreting spectra, the structural framework must be defined to correlate signals with specific atomic environments.

| Property | Detail |

| Chemical Name | 2-amino-3-benzyloxy-N-methylaniline |

| IUPAC Name | |

| CAS Registry Number | 177477-87-1 |

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| Physical State | Solid |

| Melting Point | 79 – 81 °C |

| Solubility | Soluble in |

Structural Visualization

The molecule consists of a central benzene ring trisubstituted at the 1, 2, and 3 positions. The electron-donating nature of the amino (

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR Data (Experimental)

Solvent: Deuterated Chloroform (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 2.87 | Singlet (s) | 3H | - | N-C | Methyl group attached to the secondary amine.[1] |

| 3.43 | Broad Singlet (br s) | 3H | - | N | Exchangeable protons from the primary ( |

| 5.07 | Singlet (s) | 2H | - | O-C | Benzylic methylene protons.[1] Deshielded by oxygen and the phenyl ring. |

| 6.40 | Doublet (d) | 1H | 7.5 | Ar-H (4 or 6) | Ortho to an electron-donating nitrogen; highly shielded. |

| 6.49 | Doublet (d) | 1H | 7.5 | Ar-H (6 or 4) | Ortho to an electron-donating nitrogen; highly shielded. |

| 6.80 | Triplet (t) | 1H | 7.5 | Ar-H (5) | Meta to the electron donors; less shielded than H-4/6 but still upfield due to ring richness. |

| 7.30 – 7.50 * | Multiplet (m) | 5H | - | Ph-H | Phenyl protons of the benzyloxy group (Typical range). |

*Note: The phenyl region (7.30–7.50) is implicit in standard benzyloxy spectra but may be omitted in brief patent snippets. It is included here for completeness.

NMR Data (Predicted/Derived)

Experimental

| Shift ( | Carbon Type | Assignment |

| 30.5 | N-Methyl Carbon | |

| 70.8 | Benzylic Carbon ( | |

| 104.2 | CH (Ar) | C-4 (Ortho to |

| 109.5 | CH (Ar) | C-6 (Ortho to |

| 122.1 | CH (Ar) | C-5 (Meta position) |

| 127.5 - 128.8 | CH (Ph) | Benzyloxy Phenyl Ring Carbons |

| 136.5 | C (Quat) | Phenyl ipso-carbon |

| 138.0 | C (Quat) | C-1 (Attached to |

| 145.2 | C (Quat) | C-2 (Attached to |

| 151.0 | C (Quat) | C-3 (Attached to |

Mass Spectrometry (MS) Profile

Ionization & Molecular Ion

-

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Observed Ion:

(Positive Mode). -

m/z Value: 229.3 (Calculated Exact Mass: 228.126).

Fragmentation Pathway (EI/CID)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).

| m/z (Fragment) | Loss | Mechanism |

| 228 | Molecular Ion (Radical cation in EI). | |

| 137 | Loss of Benzyl ( | |

| 91 | Tropylium Ion . The most abundant peak (Base Peak) in benzyloxy compounds. | |

| 122 | Loss of Benzyloxy ( | |

| 15 | Loss of Methyl group (minor pathway). |

Infrared (IR) Spectroscopy (Diagnostic Bands)

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 3350 – 3450 | Medium, Broad | Primary Amine ( | N-H Stretching (Asymmetric/Symmetric doublet). |

| 3250 – 3300 | Weak, Sharp | Secondary Amine ( | N-H Stretching (N-methyl group). |

| 2850 – 2950 | Medium | Alkyl | |

| 1590 – 1610 | Strong | Aromatic Ring | |

| 1220 – 1260 | Strong | Ether | |

| 730 – 750 | Strong | Monosubstituted Benzene |

Structural Logic & Connectivity Diagram

The following diagram illustrates the logical connectivity established by 2D NMR correlations (COSY/HMBC) and the primary Mass Spec fragmentation pathway.

Caption: Figure 1. Structural validation logic correlating MS fragmentation (Red) and NMR connectivity (Green) for 2-amino-3-benzyloxy-N-methylaniline.

References

-

Patent US 6,194,396 B1 . Heterocyclic compounds and salts thereof, production and use thereof. (2001). Example Preparation 16-(4).

-

ChemSRC . CAS 177477-87-1 Entry. (Accessed 2025).

Sources

A Comprehensive Guide to the Structural Elucidation of 2-amino-3-benzyloxy-N-methylaniline: An Integrated Crystallographic and Computational Approach

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, where a precise understanding of their three-dimensional structure is paramount for rational design.[1] This technical guide provides a comprehensive, in-depth protocol for the structural elucidation of the novel compound 2-amino-3-benzyloxy-N-methylaniline. We present a multi-faceted approach, combining the definitive solid-state analysis of Single-Crystal X-ray Diffraction (SC-XRD) with the theoretical insights of Density Functional Theory (DFT). This document details the entire workflow, from crystal growth to data refinement and computational analysis, establishing a robust framework for characterizing small organic molecules. The causality behind each experimental and computational choice is explained to provide researchers, scientists, and drug development professionals with a self-validating system for structural analysis. While the data presented herein is illustrative for 2-amino-3-benzyloxy-N-methylaniline, the methodologies are field-proven and universally applicable.

Introduction: The Structural Imperative in Drug Development

The spatial arrangement of atoms within a molecule dictates its function. In the pharmaceutical industry, the three-dimensional structure of an Active Pharmaceutical Ingredient (API) is not merely an academic detail; it is a critical determinant of its efficacy, stability, solubility, and bioavailability.[2][3] The phenomenon of polymorphism, where a single compound can crystallize into multiple different forms, can have profound consequences on a drug's performance and is a key consideration in drug development.[3][4][5][6] Therefore, unambiguously determining the crystal structure is a foundational step in the development pipeline.[7]

The title compound, 2-amino-3-benzyloxy-N-methylaniline, possesses several features of interest:

-

A Substituted Aniline Core: A privileged scaffold in medicinal chemistry.[1]

-

Hydrogen Bonding Moieties: The primary amine (-NH2) and secondary amine (-NHMe) groups can act as hydrogen bond donors, while the nitrogen atoms and the benzyloxy oxygen can act as acceptors. These interactions are crucial in directing crystal packing and in molecular recognition at biological targets.[8][9]

-

Conformational Flexibility: The benzyloxy group introduces a degree of rotational freedom, making the analysis of its preferred solid-state conformation particularly insightful.

This guide outlines the complete process for determining the molecular and supramolecular structure of this compound, providing a blueprint for similar small-molecule characterization campaigns.

Integrated Methodology: From Crystal to Computation

Our approach is built on two pillars: the experimental determination of the solid-state structure via SC-XRD and its theoretical validation and analysis using DFT. This dual methodology allows for a comprehensive understanding, comparing the molecule's conformation as influenced by crystal packing forces against its intrinsic, gas-phase geometry.

Synthesis and Crystal Growth

A robust structural analysis begins with high-quality single crystals. The synthesis of the title compound can be approached through established methods for N-alkylation and aromatic substitution.[10][11][12] The critical step, however, is the crystallization.

Step-by-Step Protocol for Crystal Growth (Slow Evaporation):

-

Purity Confirmation: Ensure the synthesized compound is of high purity (>99%) using techniques like NMR and LC-MS. Impurities can inhibit or disrupt crystal growth.

-

Solvent Screening: The choice of solvent is critical.[1] A screening of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane) is performed in small vials. The ideal solvent is one in which the compound is sparingly soluble.

-

Solution Preparation: Prepare a nearly saturated solution of 2-amino-3-benzyloxy-N-methylaniline (approx. 5-10 mg) in the chosen solvent (e.g., a 1:1 mixture of ethyl acetate and hexane) at room temperature. Gentle warming may be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. The slow rate is crucial for allowing large, well-ordered single crystals to form.

-

Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][13][14]

Experimental Workflow Diagram

Caption: Workflow for experimental crystal structure determination.

Step-by-Step Protocol for Data Collection and Refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality. Data is collected using a modern diffractometer (e.g., Bruker D8 VENTURE) with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[13] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or intrinsic phasing algorithms.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Computational Analysis: Density Functional Theory (DFT)

To complement the experimental data, a gas-phase geometry optimization is performed using DFT.[15][16] This provides the lowest energy conformation of an isolated molecule, free from the influence of intermolecular forces in the crystal lattice.[17]

Step-by-Step Protocol for DFT Calculation:

-

Structure Input: The molecular geometry from the refined crystal structure is used as the starting point for the calculation.

-

Method Selection: A common and reliable level of theory is chosen, such as the B3LYP functional with a 6-311++G(d,p) basis set.[15] This combination provides a good balance of accuracy and computational cost for organic molecules.[17][18]

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule in a vacuum.[15]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Analysis: The optimized geometric parameters (bond lengths, angles, torsions) are then compared with the experimental values obtained from SC-XRD.

Results and Discussion

(Note: As no public crystal structure for 2-amino-3-benzyloxy-N-methylaniline exists, the following data is presented as a realistic, illustrative example of what a typical analysis would entail.)

The asymmetric unit of the crystal would likely contain one molecule of 2-amino-3-benzyloxy-N-methylaniline. The crystallographic data and refinement statistics would be summarized as follows.

Table 1: Illustrative Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O |

| Formula Weight | 228.29 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å |

| β = 105.5° | |

| Volume | 1225.0 ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.237 Mg/m³ |

| F(000) | 488 |

| Reflections Collected | 10500 |

| Independent Reflections | 2500 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit (GooF) | 1.05 |

Molecular Conformation

The analysis of the crystal structure would reveal the specific conformation adopted by the molecule in the solid state. Key torsion angles, such as those defining the orientation of the benzyloxy and N-methyl groups relative to the aniline ring, would be determined with high precision.[14] A comparison between the experimental solid-state structure and the DFT-optimized gas-phase structure would highlight conformational changes induced by crystal packing. For example, intermolecular hydrogen bonds in the crystal might favor a different orientation of the benzyloxy group compared to the isolated molecule.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystal engineering is governed by non-covalent interactions that build the extended three-dimensional lattice.[8][9][19] The primary and secondary amine groups are potent hydrogen bond donors. A detailed analysis would likely reveal a network of intermolecular hydrogen bonds.

Key Intermolecular Interactions Diagram

Caption: Key supramolecular interactions organizing the crystal lattice.

For instance, the primary amine (-NH2) of one molecule could form a hydrogen bond with the nitrogen atom of the N-methylaniline group of a neighboring molecule, forming chains or dimers.[20] Additionally, the amine hydrogens could interact with the oxygen atom of the benzyloxy group, creating a more complex, three-dimensional network.[9] Weaker interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, would also be analyzed to build a complete picture of the supramolecular chemistry at play.[8]

Conclusion

This guide has detailed a synergistic experimental and computational workflow for the definitive structural elucidation of 2-amino-3-benzyloxy-N-methylaniline. By integrating Single-Crystal X-ray Diffraction and Density Functional Theory, we can obtain a comprehensive understanding of not only the precise molecular geometry but also the subtle interplay of intermolecular forces that govern its solid-state assembly. The methodologies described herein represent a gold standard in chemical crystallography, providing the foundational data necessary for advancing drug development, understanding polymorphism, and designing novel materials with tailored properties.

References

-

El-Azhary, M. A., & Ali, A. M. (2024). A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Param. Preprints.org. Retrieved from [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5186. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

-

CSIR-NIScPR. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry. Retrieved from [Link]

-

Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]

-

PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. PharmaCores. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Retrieved from [Link]

-

Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Senthilkumar, K., & Kolandaivel, P. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(1), 221-230. Retrieved from [Link]

-

Wang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(29), e202201943. Retrieved from [Link]

-

Wikipedia. (n.d.). Supramolecular chemistry. Wikipedia. Retrieved from [Link]

-

Brammer, L., et al. (2017). Building inorganic supramolecular architectures using principles adopted from the organic solid state. IUCrJ, 4(5), 533-545. Retrieved from [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. Retrieved from [Link]

-

ACE Engineering College. (2023). Supramolecular Chemistry: Exploring Complex Structures and Functions. ACE Engineering College. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications (pp. 115-132). Humana Press. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. jocpr.com [jocpr.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 6. researchgate.net [researchgate.net]

- 7. rigaku.com [rigaku.com]

- 8. Supramolecular chemistry - Wikipedia [en.wikipedia.org]

- 9. aceec.ac.in [aceec.ac.in]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. excillum.com [excillum.com]

- 14. pulstec.net [pulstec.net]

- 15. nepjol.info [nepjol.info]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Building inorganic supramolecular architectures using principles adopted from the organic solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Amino-3-Benzyloxy-N-methylaniline: Strategic Selection of Starting Materials and Synthetic Pathway

Abstract

This technical guide provides a comprehensive, in-depth analysis of a viable synthetic route for 2-amino-3-benzyloxy-N-methylaniline, a substituted phenylene-1,2-diamine derivative of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the selection of starting materials and the sequence of transformations. We present a robust, multi-step pathway beginning with commercially available precursors, detailing the causality for each methodological choice to ensure high fidelity and yield. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, providing a self-validating framework for drug development professionals and synthetic chemists.

Strategic Synthesis Design: A Retrosynthetic Approach

The target molecule, 2-amino-3-benzyloxy-N-methylaniline, is a highly functionalized aromatic diamine. Its structure, featuring vicinal primary and N-methylated secondary amines, alongside a bulky benzyloxy ether, necessitates a carefully planned synthetic sequence to manage chemoselectivity and prevent unwanted side reactions.

A retrosynthetic analysis reveals a logical disconnection strategy:

-

The vicinal diamine functionality can be installed by the sequential reduction of two ortho-positioned nitro groups. This dinitro-aromatic precursor is ideal as the strong electron-withdrawing nature of the nitro groups facilitates other key reactions, such as nucleophilic aromatic substitution.

-

The N-methyl group on one of the amines is best introduced after the first selective nitro reduction, but before the second. This avoids the challenges of selective methylation of a diamine and the potential for over-methylation. A formylation-reduction sequence is a reliable method for this transformation.

-

The benzyloxy ether can be formed via a Williamson ether synthesis. Performing this reaction on a highly activated aromatic ring (i.e., containing nitro groups) is particularly effective via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

This logic leads to the selection of a halo-dinitrobenzene derivative as the optimal starting point. Specifically, 1-bromo-2,3-dinitrobenzene is identified as the ideal precursor due to the high activation of the C-Br bond by the two ortho and para nitro groups, making it highly susceptible to SNAr.

The overall forward synthetic strategy is visualized below.

Figure 1: Proposed five-step synthesis pathway for 2-amino-3-benzyloxy-N-methylaniline.

Core Starting Materials: Sourcing and Properties

The success of this synthesis relies on the quality and availability of two primary starting materials.

| Starting Material | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-2,3-dinitrobenzene |  | 60292-86-6 | C₆H₃BrN₂O₄ | 247.00 |

| Benzyl Alcohol |  | 100-51-6 | C₇H₈O | 108.14 |

In-Depth Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-2,3-dinitrobenzene

This step employs a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron density of the aromatic ring is significantly reduced by the two nitro groups, making it susceptible to attack by nucleophiles. Sodium benzylate, formed in situ from benzyl alcohol and a strong base, serves as the potent nucleophile.

-

Rationale: Sodium hydride (NaH) is chosen as the base to quantitatively deprotonate benzyl alcohol, creating the sodium benzylate salt. Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the cation and promotes the SNAr reaction.

Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of 1-bromo-2,3-dinitrobenzene).

-

Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C.

-

Slowly add benzyl alcohol (1.1 equivalents) dropwise via syringe. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the alkoxide.

-

Add a solution of 1-bromo-2,3-dinitrobenzene (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by carefully pouring it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2,3-dinitrobenzene as a solid.

Step 2: Selective Reduction to 3-(Benzyloxy)-2-nitroaniline

The selective reduction of one of two nitro groups is a critical challenge. The Zinin reduction, using a sulfide source like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is a classic and effective method for the mono-reduction of dinitro-aromatics.[1]

-

Rationale: The mechanism is thought to involve the sulfide anion acting as a nucleophile, with subsequent steps leading to the reduction of one nitro group while leaving the other intact. This method provides excellent chemoselectivity, which is difficult to achieve with many catalytic hydrogenation or metal/acid systems.

Protocol:

-

In a round-bottom flask, dissolve 1-(benzyloxy)-2,3-dinitrobenzene (1.0 equivalent) in ethanol or methanol.

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~2.5 equivalents) in water.

-

Heat the solution of the dinitro compound to reflux and add the aqueous sodium sulfide solution dropwise over 30 minutes.

-

Maintain reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane or ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product, 3-(benzyloxy)-2-nitroaniline, can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Step 3 & 4: N-Methylation via Formylation and Reduction

Direct methylation of the primary amine (3-(benzyloxy)-2-nitroaniline) risks di-methylation and other side reactions. A two-step formylation-reduction sequence is a more controlled and higher-yielding approach to achieve mono-N-methylation.

-

Rationale: The amine is first converted to its formamide derivative using ethyl formate. The formamide is then cleanly reduced to the N-methyl amine using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).

Protocol 3: N-Formylation

-

In a round-bottom flask, dissolve 3-(benzyloxy)-2-nitroaniline (1.0 equivalent) in excess ethyl formate, which acts as both reagent and solvent.

-

Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and evaporate the excess ethyl formate under reduced pressure to yield the crude N-(3-(benzyloxy)-2-nitrophenyl)formamide, which is typically used directly in the next step.

Protocol 4: Formamide Reduction

-

WARNING: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under a dry, inert atmosphere.

-

Suspend lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask at 0 °C.

-

Slowly add a solution of crude N-(3-(benzyloxy)-2-nitrophenyl)formamide from the previous step in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to 0 °C and quench it carefully following a standard Fieser workup: sequentially and slowly add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield crude N-methyl-3-(benzyloxy)-2-nitroaniline. Purify by column chromatography.

Step 5: Final Reduction to 2-Amino-3-benzyloxy-N-methylaniline

The final step is the reduction of the remaining nitro group. At this stage, catalytic hydrogenation (e.g., H₂/Pd-C) must be avoided as it would readily cleave the benzyl ether (debenzylation). A metal-acid system is the preferred method.

-

Rationale: The use of iron powder in acetic acid is a mild, inexpensive, and effective method for reducing aromatic nitro groups in the presence of sensitive functionalities like benzyl ethers.[2] The reaction is robust and the workup is straightforward.

Protocol:

-

To a flask containing N-methyl-3-(benzyloxy)-2-nitroaniline (1.0 equivalent), add a mixture of ethanol and glacial acetic acid (e.g., 5:1 ratio).

-

Add iron powder (~5.0 equivalents) to the solution.

-

Heat the stirred suspension to reflux for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool it to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and neutralize carefully by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product, 2-amino-3-benzyloxy-N-methylaniline, by column chromatography to obtain the desired compound.

References

-

ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Zhang, G., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

- Mauger, A. B., & Soper, F. G. (1946). The N-methylation of anilines. Journal of the Chemical Society, 71-75.

- Lejarazo Gómez, E. F. (2013).

-

ResearchGate. Different protocols for methylation of aniline. Available at: [Link]

-

CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]

Sources

Technical Deep Dive: Scalable Synthesis of 2-Amino-3-benzyloxy-N-methylaniline

Executive Summary & Strategic Importance

The molecule 2-amino-3-benzyloxy-N-methylaniline (systematically 1-(methylamino)-2-amino-3-(benzyloxy)benzene ) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., MEK/ERK pathways). Its tri-substituted core features three distinct functionalities—a primary aniline, a secondary N-methyl amine, and a protected phenol—arranged contiguously on a benzene ring.

The Synthetic Challenge: The primary difficulty lies in regioselectivity and chemoselectivity .

-

Regiocontrol: Introducing three different substituents at the 1, 2, and 3 positions without producing isomeric mixtures.

-

Chemoselectivity: Differentiating the two nitrogen centers (primary vs. secondary) and reducing the nitro precursor without cleaving the labile benzyl ether protecting group.

This guide details a robust, self-validating 3-step protocol starting from commercially available 2,6-difluoronitrobenzene . This route is superior to nitration-based approaches due to its predictable regiochemistry.

Retrosynthetic Analysis

To maximize yield and minimize purification burden, we utilize a Nucleophilic Aromatic Substitution (

Disconnection Logic

-

Target: 1-(methylamino)-2-amino-3-(benzyloxy)benzene.

-

FGI (Functional Group Interconversion): The C2-amino group is best masked as a nitro group. The nitro group activates the ring for the preceding substitution steps.[1][2]

-

Disconnection 1 (C1-N): The N-methyl group can be introduced via

displacement of a leaving group (Fluorine) by methylamine. -

Disconnection 2 (C3-O): The benzyloxy group is introduced via

displacement of a leaving group (Fluorine) by benzyl alcohol. -

Starting Material: 2,6-difluoronitrobenzene. (Symmetrical, eliminating regioselectivity issues in the first step).

Visual Retrosynthesis (DOT)

Forward Synthesis: Step-by-Step Protocol

Step 1: Regioselective Mono-Benzylation

Objective: Desymmetrization of 2,6-difluoronitrobenzene.

Reaction:

-

Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Benzyl Alcohol (1.05 equiv), NaH (60% dispersion, 1.1 equiv).

-

Solvent: THF (anhydrous) or DMF (0°C to RT).

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under

. -

Add Benzyl Alcohol dropwise. Evolution of

gas will occur. Stir for 30 min to form Sodium Benzyloxide. -

Cool the solution to -10°C.

-

Add 2,6-Difluoronitrobenzene dropwise. Critical: Low temperature prevents bis-substitution (replacement of both fluorines).

-

Monitor via TLC/LCMS. The strong electron-withdrawing nitro group makes the first fluorine extremely labile.

-

Quench: Pour into ice water. Extract with EtOAc.[3]

-

Outcome: 1-benzyloxy-2-nitro-3-fluorobenzene.

Step 2: Amination with Methylamine

Objective: Introduction of the N-methylamino motif.[4]

Reaction:

-

Reagents: Intermediate from Step 1, Methylamine (2.0M in THF, 2.5 equiv).

-

Solvent: THF or Ethanol.

Protocol:

-

Dissolve the fluoro-intermediate in THF.

-

Add Methylamine solution at RT.

-

Stir at RT or mild heat (40°C). The second fluorine is less reactive than the first due to the electron-donating effect of the newly added benzyloxy group, but the ortho-nitro group still provides sufficient activation.

-

Self-Validating Check: The yellow color of the nitro-intermediate often deepens to orange/red upon formation of the aniline derivative.

-

Workup: Concentrate in vacuo. Wash with water to remove methylammonium fluoride salts.

-

Outcome: 1-benzyloxy-2-nitro-3-(methylamino)benzene.

Step 3: Chemoselective Nitro Reduction

Objective: Reduction of

Recommended Method: Zinc/Ammonium Chloride (Mild & Selective)

-

Reagents: Intermediate from Step 2, Zinc dust (5.0 equiv), Ammonium Chloride (saturated aq. solution).

-

Solvent: Methanol/THF (1:1).

Protocol:

-

Dissolve the nitro-intermediate in MeOH/THF.

-

Add saturated aqueous

.[5] -

Add Zinc dust in portions with vigorous stirring. (Exothermic reaction—maintain temp < 40°C).

-

Mechanism: Zinc acts as the electron donor in a single-electron transfer (SET) mechanism, reducing the nitro group to the amine via nitroso and hydroxylamine intermediates. This condition is too mild to cleave the C-O benzyl bond.

-

Filtration: Filter through a Celite pad to remove Zinc oxide/salts.

-

Purification: The product is an oxidatively sensitive tri-substituted aniline. Store under inert atmosphere or use immediately in the next step.

Data Summary & Process Parameters

| Parameter | Step 1 (Benzylation) | Step 2 (Amination) | Step 3 (Reduction) |

| Limiting Reagent | 2,6-Difluoronitrobenzene | Fluoro-Intermediate | Nitro-Intermediate |

| Key Reagent | Benzyl Alcohol / NaH | Methylamine (THF) | Zn / |

| Temp Range | -10°C to 0°C | 25°C to 40°C | 0°C to 25°C |

| Critical Risk | Bis-substitution (if too hot) | Volatility of | Debenzylation (if using Pd/C) |

| Typical Yield | 85-92% | 90-95% | 80-88% |

Reaction Pathway Visualization

Scientific Integrity & Troubleshooting (E-E-A-T)

Why this route works (Causality)

The success of this pathway relies on the ortho-effect of the nitro group. In

-

Step 1: The first substitution is fast because the ring is highly electron-deficient.

-

Step 2: The second substitution is slower because the introduction of the alkoxy group (benzyloxy) donates electron density into the ring, slightly deactivating it. However, the strong electron-withdrawing nature of the nitro group ensures the reaction still proceeds under mild conditions.

Common Pitfalls

-

Over-reduction (Debenzylation):

-

Bis-benzylation:

References

-

Selective Reduction of Nitro Groups

- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions (Zn, Fe, SnCl2)."

- Relevance: Validates the use of Zn/NH4Cl for preserving benzyl ethers.

-

URL:[Link]

-

Nucleophilic Aromatic Substitution Mechanisms

- Source: Chemistry LibreTexts.

- Relevance: Explains the mechanistic basis (Meisenheimer complex)

-

URL:[Link]

-

Synthesis of Diphenylamine Derivatives (Analogous Chemistry)

- Source: National Institutes of Health (PMC).

- Relevance: Provides precedent for sequential displacement on poly-halogen

-

URL:[Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Physical Characteristics and Methodological Profiling of 2-Amino-3-benzyloxy-N-methylaniline

Executive Summary

In the landscape of medicinal chemistry, the rational design of heterocyclic pharmacophores relies heavily on the purity and structural integrity of diamine intermediates. 2-Amino-3-benzyloxy-N-methylaniline is a highly specialized, functionally dense ortho-diamine critical to the synthesis of benzimidazole and quinoxaline core structures. These heterocycles are standard scaffolds in the development of antagonists for the bradykinin B2 receptor—a primary target for mitigating inflammation, allergy, and autoimmune responses 1.

This whitepaper details the physicochemical properties, purification methodologies, and analytical validation protocols required to handle this compound effectively.

Structural and Physicochemical Profiling

The physical properties of 2-amino-3-benzyloxy-N-methylaniline dictate its behavior during extraction, chromatography, and downstream cyclization. The presence of the benzyloxy ether at the C3 position provides significant lipophilicity, while the adjacent primary and secondary amines at C2 and C1 offer highly reactive nucleophilic centers.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source / Significance |

| Chemical Name | 2-amino-3-benzyloxy-N-methylaniline | IUPAC Standard |

| CAS Registry Number | 2361178-75-6 | 2 |

| Molecular Formula | C₁₄H₁₆N₂O | Defines mass spectrometry targets |

| Molecular Weight | 228.29 g/mol | Calculated |

| Melting Point | 79–81 °C | Indicator of crystalline purity [[1]]() |

| Physical State | Solid | Crystalline at standard conditions |

| Solubility Profile | Soluble in EtOAc, CHCl₃; Insoluble in H₂O | Dictates liquid-liquid extraction limits |

Experimental Workflow: Isolation and Purification

The isolation of 2-amino-3-benzyloxy-N-methylaniline from its crude reaction mixture (typically following the reduction of a nitro precursor) requires precise control over pH and solvent polarity. The following step-by-step protocol is designed as a self-validating system ; failure at any mechanistic step will result in immediate, observable phase or flow anomalies.

Step-by-Step Methodology

-

Quench and Partition: To the crude reaction residue, add ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃) 1.

-

Causality: The NaHCO₃ neutralizes acidic byproducts and converts any protonated amine salts into their free-base form. This ensures the diamine partitions entirely into the organic EtOAc layer rather than being lost in the aqueous waste.

-

-

Aqueous Washing: Separate the organic layer and wash sequentially with distilled water and brine 1.

-

Causality: Water removes highly polar impurities and residual inorganic salts. The subsequent brine wash breaks any micro-emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

-

-

Desiccation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) 1.

-

Causality: MgSO₄ chemically binds trace water. Removing water is critical because moisture will deactivate the silica gel in the subsequent chromatography step, ruining the separation resolution.

-

-

Concentration: Filter off the MgSO₄ and evaporate the filtrate in vacuo [[1]]().

-

Causality: Complete removal of EtOAc is required to accurately load the crude mixture onto the column without disrupting the initial non-polar solvent gradient.

-

-

Chromatographic Isolation: Purify the residue via silica gel column chromatography using an ethyl acetate/n-hexane gradient 1.

-

Causality: The non-polar hexane and polar EtOAc system exploits the differential adsorption of the diamine. The benzyloxy group provides lipophilicity, allowing it to elute cleanly from more polar degradation products.

-

Fig 1. Step-by-step purification workflow for 2-amino-3-benzyloxy-N-methylaniline.

Analytical Characterization and Structural Validation

To ensure the trustworthiness of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the ultimate validation tool. The ¹H NMR spectrum confirms not only the purity but also validates that the sensitive benzyloxy group survived the upstream reduction processes.

Table 2: ¹H NMR (CDCl₃) Spectral Assignments 1

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Assignment |

| 2.87 | Singlet (s) | 3H | - | N-CH₃ : Shifted upfield by the aromatic ring, but deshielded by the nitrogen atom. |

| 3.43 | Broad Singlet (brs) | 3H | - | -NH₂ and -NH- : Broadness is caused by the quadrupolar relaxation of nitrogen and rapid proton exchange. |

| 5.07 | Singlet (s) | 2H | - | -O-CH₂- (Benzyl) : Highly deshielded by the adjacent oxygen and phenyl ring. Critical validation peak. |

| 6.40 | Doublet (d) | 1H | 7.5 Hz | Aromatic H (C4 or C6) : Ortho-coupling confirms 1,2,3-trisubstitution. |

| 6.49 | Doublet (d) | 1H | 7.5 Hz | Aromatic H (C6 or C4) : Ortho-coupling confirms 1,2,3-trisubstitution. |

| 6.80 | Triplet (t) | 1H | 7.5 Hz | Aromatic H (C5) : Splits into a triplet due to two adjacent protons. |

Validation Note: The singlet at 5.07 ppm is the definitive proof of protocol success. If aggressive hydrogenolysis conditions (e.g., Pd/C with H₂) were mistakenly used upstream, this benzylic peak would disappear, indicating unwanted debenzylation. Its presence confirms the structural integrity of the intermediate.

Pharmacological Context: Bradykinin Antagonism

Why isolate this specific diamine? 2-amino-3-benzyloxy-N-methylaniline is condensed with various carboxylic acids or aldehydes to form 1,2-disubstituted benzimidazoles. These resulting compounds are potent antagonists of the Bradykinin B2 receptor [[1]]().

Bradykinin is a nonapeptide that acts as a potent endothelium-dependent vasodilator, increasing vascular permeability and triggering pain responses. By synthesizing antagonists from this diamine intermediate, researchers can competitively block the B2 receptor, halting the pathological signaling cascade.

Fig 2. Bradykinin signaling pathway and the pharmacological intervention point.

References

- US Patent 6,194,396 B1 - Heterocyclic compounds and a pharmaceutical composition comprising the same. Oku et al., Fujisawa Pharmaceutical Co.

- Chemsrc - 2-amino-3-benzyloxy-N-methylaniline CAS Registry and Properties.

Sources

Solubility of 2-amino-3-benzyloxy-N-methylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-amino-3-benzyloxy-N-methylaniline in Organic Solvents for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its downstream processability, including purification, crystallization, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of the novel API, 2-amino-3-benzyloxy-N-methylaniline. We will explore both theoretical principles and practical methodologies for solubility determination. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "developability." For 2-amino-3-benzyloxy-N-methylaniline, a molecule with multiple functional groups capable of engaging in a variety of intermolecular interactions, understanding its solubility in a range of organic solvents is paramount.

A comprehensive solubility profile is essential for:

-

Process Chemistry: The selection of appropriate solvents is critical for reaction work-up, extraction, and purification of 2-amino-3-benzyloxy-N-methylaniline.

-

Crystallization: The ability to crystallize the API in a specific polymorphic form with desired properties (e.g., stability, dissolution rate) is highly dependent on its solubility in anti-solvents.

-

Formulation: For liquid dosage forms, identifying a suitable solvent system that can dissolve the required concentration of the API is a primary concern.

-

Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is guided by the analyte's solubility.

This guide will provide a framework for systematically determining and understanding the solubility of 2-amino-3-benzyloxy-N-methylaniline.

Physicochemical Properties of 2-amino-3-benzyloxy-N-methylaniline

To predict and interpret the solubility of 2-amino-3-benzyloxy-N-methylaniline, a thorough understanding of its molecular structure is necessary.

-

Structure: The molecule possesses a substituted aniline core. The presence of a primary amino group (-NH2), a secondary N-methylamino group (-NHCH3), and a benzyloxy group (-OCH2Ph) introduces a combination of polar and nonpolar characteristics.

-

Hydrogen Bonding: The primary and secondary amino groups can act as hydrogen bond donors, while the oxygen of the benzyloxy group and the nitrogen atoms can act as hydrogen bond acceptors.

-

Polarity: The molecule exhibits moderate polarity due to the presence of heteroatoms (N, O) and the aromatic rings.

-

pKa: The basicity of the amino groups will influence solubility in acidic media, though this guide focuses on organic solvents.

These structural features suggest that 2-amino-3-benzyloxy-N-methylaniline will exhibit a nuanced solubility profile, with significant solubility in polar aprotic and some protic solvents, and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

The most reliable method for determining solubility is through empirical measurement. The following protocol outlines a robust method for determining the equilibrium solubility of 2-amino-3-benzyloxy-N-methylaniline.

Materials and Equipment

-

2-amino-3-benzyloxy-N-methylaniline (purity >99%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity (e.g., HPLC grade).

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: Equilibrium Solubility Determination

Caption: Intermolecular interactions governing the solubility of 2-amino-3-benzyloxy-N-methylaniline.

Conclusion

The solubility of 2-amino-3-benzyloxy-N-methylaniline is a complex interplay of its structural features and the properties of the solvent. A systematic experimental approach, as outlined in this guide, is essential for generating the reliable data needed to guide process development and formulation activities. The predicted high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents, provides a strong starting point for solvent selection. This understanding is fundamental to accelerating the development of 2-amino-3-benzyloxy-N-methylaniline into a viable drug product.

References

-

Title: Techniques for Solubility Measurement Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]

-

Title: The Importance of Solubility in Drug Discovery Source: Revvity Signals URL: [Link]

-

Title: Solvent Selection for Crystallization Source: Crystallization Consulting URL: [Link]

-

Title: HPLC (High Performance Liquid Chromatography) Source: Technology Networks URL: [Link]

Technical Guide: Mechanism of Formation for 2-Amino-3-benzyloxy-N-methylaniline

The following technical guide details the mechanism of formation, synthesis pathway, and experimental protocols for 2-amino-3-benzyloxy-N-methylaniline (CAS 177477-87-1), a critical intermediate in the synthesis of benzimidazole-based pharmaceutical agents (e.g., bradykinin antagonists).

Executive Summary & Chemical Identity

2-amino-3-benzyloxy-N-methylaniline is a trisubstituted benzene derivative characterized by a vicinal diamine motif (1,2-diamine) and a benzyloxy ether protecting group. It serves as a high-value scaffold for constructing benzimidazole or indole pharmacophores via cyclization with carboxylic acids or aldehydes.

-

IUPAC Name:

-methyl-3-(benzyloxy)benzene-1,2-diamine -

CAS Number: 177477-87-1

-

Molecular Formula:

-

Molecular Weight: 228.29 g/mol

-

Key Structural Features:

-

N-Methylamino group (C1): Provides the N-alkyl substituent for downstream heterocycles.

-

Primary Amino group (C2): Acts as the nucleophile for cyclization.

-

Benzyloxy group (C3): A protected phenol, stable to basic conditions but removable via hydrogenolysis.

-

Quantitative Characterization (Reference Standard)

The following data is derived from the isolated intermediate reported in US Patent 6,194,396 [1].

| Property | Value / Observation |

| Physical State | Solid / Crystalline |

| Melting Point | 79–81 °C |

| 2.87 (3H, s, N-Me), 3.43 (3H, brs, NH/NH | |

| Substitution Pattern | 1,2,3-trisubstituted benzene (confirmed by d, d, t coupling pattern) |

Mechanism of Formation: The Convergent Pathway

The formation of 2-amino-3-benzyloxy-N-methylaniline is best achieved through a regioselective Nucleophilic Aromatic Substitution (

Mechanistic Pathway Analysis

-

Step 1: Regioselective O-Alkylation (

1)-

Precursor: 2,6-Difluoronitrobenzene.

-

Reagent: Benzyl alcohol (BnOH) / Base (KOH or NaH).

-

Mechanism: The nitro group strongly activates the ortho-fluorines. The alkoxide nucleophile attacks C2, displacing fluoride. Steric hindrance prevents double substitution if stoichiometry is controlled.

-

Intermediate: 2-Benzyloxy-6-fluoronitrobenzene.

-

-

Step 2: N-Alkylation (

2)-

Reagent: Methylamine (

). -

Mechanism: The remaining ortho-fluorine is displaced by the amine nucleophile. The nitro group continues to activate the ring.

-

Intermediate: 2-Benzyloxy-6-(methylamino)nitrobenzene (also named 3-benzyloxy-2-nitro-N-methylaniline).

-

-

Step 3: Chemoselective Nitro Reduction

-

Challenge: Reducing the nitro group (

) without cleaving the benzyl ether ( -

Solution: Use Platinum on Carbon (Pt/C) or Chemical Reduction (Fe/AcOH) . Standard Palladium (Pd/C) hydrogenation must be avoided as it rapidly catalyzes debenzylation.

-

Pathway Visualization

Figure 1: Convergent synthesis pathway via sequential nucleophilic aromatic substitution and chemoselective reduction.

Detailed Experimental Protocol

This protocol synthesizes the target with high fidelity, referencing the conditions implied in US Patent 6,194,396 and standard medicinal chemistry practices for o-phenylenediamines.

Phase 1: Precursor Assembly ( Cascade)

Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Benzyl alcohol (1.05 eq), KOH (powdered, 1.1 eq), Methylamine (2.0 M in THF, 2.5 eq). Solvent: DMF or THF.

-

O-Benzylation:

-

Dissolve 2,6-difluoronitrobenzene in DMF at 0°C.

-

Add Benzyl alcohol.

-

Slowly add powdered KOH (exothermic). Stir at 0°C for 1 hour, then warm to RT.

-

Checkpoint: Monitor by TLC for disappearance of starting material.

-

-

N-Methylation:

-

To the crude reaction mixture (containing the mono-ether), add Methylamine solution.

-

Stir at RT for 4–6 hours. The remaining fluoride is displaced.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc) to isolate 2-benzyloxy-6-(methylamino)nitrobenzene .

-

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce

Method A: Catalytic Hydrogenation (High Purity)

-

Catalyst: 5% Platinum on Carbon (Pt/C). Do NOT use Pd/C.

-

Solvent: Ethanol or Ethyl Acetate.

-

Procedure:

-

Dissolve the nitro-intermediate in Ethanol.

-

Add 5 wt% of sulfided Pt/C catalyst (sulfided form minimizes ring hydrogenation).

-

Hydrogenate under

balloon (1 atm) or mild pressure (30 psi) at ambient temperature for 5 hours. -

Filtration: Filter through a Celite pad to remove the "insoluble material" (catalyst).

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: The residue is purified by silica gel column chromatography (Eluent: Ethyl Acetate/n-Hexane 1:2) to yield the title compound as a pale solid (mp 79–81°C).[1][2]

-

Method B: Iron-Mediated Reduction (Robust Alternative)

-

Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (

, 5 eq). -

Solvent: Ethanol/Water (4:1).

-

Procedure:

-

Heat solvent to reflux. Add Fe and

. -

Add the nitro-intermediate portion-wise.

-

Reflux for 2 hours (color changes from yellow to dark/colorless).

-

Filter hot through Celite.

-

Adjust pH to >8 with saturated

(as noted in patent snippet). -

Extract with EtOAc, dry, and concentrate.

-

Troubleshooting & Quality Control (Self-Validating Systems)

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Loss of Benzyl Group | Product is a phenol (broad OH peak in NMR, lower mass). | Used Pd/C catalyst. | Switch to Pt/C or Fe/AcOH . |

| Over-Methylation | Product contains | Used MeI instead of | Use the |

| Incomplete Reduction | Yellow color persists; Nitro peak in IR. | Catalyst poisoning or insufficient time. | Refresh catalyst or increase |

| Regioisomer Mix | Multiple spots on TLC during Step 1. | Non-selective attack on 2,6-difluoro. | Control temp at 0°C; add base slowly. |

References

-

Oku, T., Kayakiri, H., Satoh, S., Abe, Y., Sawada, Y., & Inoue, T. (2001).[2] Benzimidazole compounds as bradykinin antagonists. U.S. Patent No.[3][1][2][4][5] 6,194,396.[3][1][2] Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Describes the isolation, physical properties (mp 79-81°C)

-

Source:

-

Li, G., et al. (2022).[6] PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society.[6]

- Relevance: Provides context on selective nitro-reduction and N-functionalization mechanisms relevant to synthesizing unsymmetrical diamines.

-

Source:

-

PubChem Database. (2025).[7] 3-Benzyloxyaniline Compound Summary.

- Relevance: Structural analogs and property verification for benzyloxy-aniline deriv

-

Source:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Amino-3-benzyloxy-N-methylaniline in Modern Heterocyclic Synthesis

Foreword: Unveiling the Potential of a Specialized Precursor

In the landscape of heterocyclic chemistry, the selection of a starting material is a critical decision that dictates the synthetic route, potential for diversification, and ultimate access to novel chemical space. 2-Amino-3-benzyloxy-N-methylaniline is a highly functionalized aniline derivative poised for strategic application in the synthesis of complex nitrogen-containing heterocycles. Its unique architecture, featuring a vicinal primary amine and an N-methyl secondary amine, offers a scaffold ripe for the construction of fused ring systems. The presence of a bulky benzyloxy group at the 3-position provides not only steric influence that can direct regioselectivity but also a latent hydroxyl functionality that can be unmasked in later synthetic stages via debenzylation.

While direct literature on this specific molecule is nascent, its structural motifs are analogous to well-explored precursors in established synthetic methodologies. This guide, therefore, leverages foundational principles of heterocyclic synthesis to project and detail robust protocols for its application. We will explore its potential in constructing valuable heterocyclic cores, such as benzodiazepines and quinoxalines, providing researchers with a predictive framework for its use in drug discovery and materials science.

Part 1: Synthesis of Novel 1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, renowned for its broad range of activities on the central nervous system.[1][2] The ortho-diamine-like arrangement of 2-amino-3-benzyloxy-N-methylaniline makes it an ideal precursor for the construction of this seven-membered ring system. The following protocol outlines a reliable, two-step approach analogous to classical benzodiazepine syntheses.[3][4]

Conceptual Framework

The synthesis hinges on a two-step sequence: first, selective acylation of the more nucleophilic and less sterically hindered primary amine with a bifunctional electrophile, followed by an intramolecular nucleophilic substitution by the secondary N-methylamino group to forge the diazepine ring.

Caption: Workflow for 1,4-benzodiazepine synthesis.

Experimental Protocol: Synthesis of 8-Benzyloxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

-

2-Amino-3-benzyloxy-N-methylaniline

-

Bromoacetyl bromide

-

Diethyl ether

-

Ammonia in Methanol (13% w/w solution)

-

tert-Butyl alcohol

-

Acetic acid

Protocol Steps:

-

Preparation of the α-Bromoacetamide Intermediate:

-

In a 250 mL round-bottom flask, dissolve 2-amino-3-benzyloxy-N-methylaniline (10 mmol) in diethyl ether (80 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a single portion, add approximately 20 g of crushed ice, followed by the dropwise addition of bromoacetyl bromide (12 mmol). The ice helps to moderate the reaction and trap the HBr byproduct.[3]

-

Stir the mixture vigorously at 0 °C for 1 hour. A white precipitate of the α-bromoacetamide intermediate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold diethyl ether (3 x 20 mL).

-

Air-dry the solid. This intermediate is typically used in the next step without further purification.

-

-

Intramolecular Cyclization and Ring Formation:

-

Dissolve the crude α-bromoacetamide intermediate in a mixture of diethyl ether (50 mL) and a 13% (w/w) solution of ammonia in methanol (300 mL).[3]

-

Stir the solution at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution in vacuo to remove the solvents.

-

To the resulting residue, add 5% acetic acid in tert-butyl alcohol (100 mL) and heat the mixture to 50 °C for 15 hours to ensure complete cyclization and dehydration.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the target 1,4-benzodiazepin-2-one.

-

Causality and Experimental Insights

-

Selective Acylation: The primary amine is significantly more reactive towards acylation than the secondary N-methyl amine due to reduced steric hindrance and greater nucleophilicity. The use of an ethereal solvent at low temperatures helps to control the reaction rate and prevent side reactions.

-

Cyclization: The methanolic ammonia serves a dual purpose: it acts as a base to neutralize any residual acid and facilitates the intramolecular SN2 reaction where the N-methylamino group displaces the bromide, forming the seven-membered ring. The subsequent heating in acidic tert-butyl alcohol aids in the final ring closure and dehydration, a common step to drive the reaction to completion.[3]

| Reactant (Haloacetyl Halide) | Base System | Expected Product Core |

| Bromoacetyl bromide | NH₃/MeOH | 1,4-Benzodiazepin-2-one |

| 2-Bromopropionyl bromide | K₂CO₃/Acetonitrile | 3-Methyl-1,4-benzodiazepin-2-one |

| Chloroacetyl chloride | NaH/THF | 1,4-Benzodiazepin-2-one |

Part 2: Synthesis of Substituted Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles present in numerous pharmaceuticals, dyes, and organic semiconductors. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and classical method for their synthesis. 2-Amino-3-benzyloxy-N-methylaniline can serve as a diamine surrogate for this powerful transformation.

Conceptual Framework

This synthesis is a one-pot condensation reaction. The two amine groups of the aniline precursor react sequentially with the two carbonyl groups of the 1,2-dicarbonyl compound, forming a dihydropyrazine ring which then spontaneously aromatizes to the stable quinoxaline system.

Caption: General pathway for quinoxaline synthesis.

Experimental Protocol: Synthesis of 5-Benzyloxy-1-methyl-2,3-diphenyl-1H-benzo[b][1][5]diazepine (Hypothetical Quinoxaline Analog)

Materials:

-

2-Amino-3-benzyloxy-N-methylaniline

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Protocol Steps:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine 2-amino-3-benzyloxy-N-methylaniline (5 mmol) and benzil (5 mmol).

-

Add ethanol (40 mL) to dissolve or suspend the reactants.

-

Add 3-4 drops of glacial acetic acid to catalyze the condensation.

-

-

Condensation Reaction:

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. The product may crystallize out of solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization by adding water or by cooling.

-

The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography.

-

Causality and Experimental Insights

-

Mechanism: The reaction proceeds through the initial formation of a Schiff base between one of the amine groups and a carbonyl, followed by an intramolecular cyclization of the second amine onto the remaining carbonyl group. Subsequent dehydration leads to the aromatic quinoxaline ring.

-

Catalysis: A mild acid catalyst is often employed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

Substrate Scope: This method is highly versatile and can be applied to a wide range of 1,2-dicarbonyl compounds, providing access to a library of diversely substituted quinoxalines. The steric bulk of the benzyloxy group may slightly retard the reaction rate but is unlikely to prevent it.

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product |

| Glyoxal | 5-Benzyloxy-1-methyl-1H-benzo[b][1][5]diazepine |

| Biacetyl (2,3-butanedione) | 5-Benzyloxy-1,2,3-trimethyl-1H-benzo[b][1][5]diazepine |

| Acenaphthenequinone | Acenaphtho[1,2-b]benzo[f][1][5]diazocine derivative |

References

A comprehensive list of references that support the foundational synthetic principles described in this guide.

- Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. (n.d.). Google Scholar.

- 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles - UNICAM. (n.d.). Wiley Online Library.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Beilstein Journal of Organic Chemistry.

- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI.

- Synthesis of methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate and its transformations. (2006, March 24). LOCKSS.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Beilstein Journal of Organic Chemistry.

- A Comparative Guide to Precursors in Benzodiazepine Synthesis: 2-Amino-2',5'-dichlorobenzophenone and Alternatives. (n.d.). Benchchem.

- Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. (n.d.). ResearchGate.

- Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet.

- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). PMC.

- In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids. (n.d.). Nature.

- Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). PMC.

- A facile protocol for the preparation of 2-carboxylated thieno [2,3-b] indoles: a de novo access to alkaloid thienodolin. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. (n.d.). ResearchGate.

- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021, August 19). PMC.

- 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. (n.d.). Semantic Scholar.